REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1Br.[Li]C(C)(C)C.[CH3:15][CH:16]1[CH2:21][CH2:20][O:19][C:17]1=[O:18]>C1COCC1>[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[C:17](=[O:18])[CH:16]([CH3:15])[CH2:21][CH2:20][OH:19]
|
Name
|
|
Quantity
|
65.5 g
|
Type
|
reactant
|
Smiles
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ClC1=C(C=CC(=C1)Cl)Br
|
Name
|
|
Quantity
|
1.1 L
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
[Li]C(C)(C)C
|
Name
|
|
Quantity
|
43.5 g
|
Type
|
reactant
|
Smiles
|
CC1C(=O)OCC1
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
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UNSPECIFIED
|
Setpoint
|
-95 °C
|
Type
|
CUSTOM
|
Details
|
After 1 h stirring <−80° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 2 L, 3-neck round bottom flask, equipped with a mechanic stirrer
|
Type
|
CUSTOM
|
Details
|
is controlled <−80° C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture is quenched with saturated NH4Cl solution
|
Type
|
TEMPERATURE
|
Details
|
warmed to room temperature
|
Type
|
ADDITION
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Details
|
Water (2 L) and EtOAc (1 L) are added
|
Type
|
CUSTOM
|
Details
|
separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer is extracted with EtOAc (2×2 L)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic solutions is dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is concentrated in vacuo to dryness
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC(=C1)Cl)C(C(CCO)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 80.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 112.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |